Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate
Description
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate (CAS 23244-58-8) is a phthalimide derivative with the molecular formula C11H9NO4 and a molecular weight of 219.2 g/mol . Its structure comprises a 1,3-dioxoisoindole core linked to an acetylated amino group and a methyl ester (Figure 1). This compound is of interest in medicinal chemistry due to the phthalimide moiety’s established role in drug design, particularly in anti-inflammatory and anticancer agents .
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
InChI Key |
FCYZYMYNUSFBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The HMFTA (hexamethylphosphoric triamide)-facilitated method, as detailed in Patent RU2549566C2, employs 1-bromocyclohexanecarboxylic acid methyl ester as the primary electrophile. The reaction proceeds via a nucleophilic substitution mechanism, where zinc acts as a reducing agent to generate a carbanion intermediate. This intermediate attacks 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione, forming a carbon-carbon bond at the isoindole’s C2 position. The stoichiometric ratio of zinc to bromoester (1.2:1) ensures complete conversion, while HMFTA enhances reaction polarity and stabilizes transition states.
Optimized Reaction Conditions
Key parameters for this method include:
-
Solvent System : Benzene–ethyl acetate–HMFTA (10:5:1 v/v)
-
Temperature : Reflux (80–85°C)
-
Duration : 8 hours
Under these conditions, the target compound is isolated in 67% yield after aqueous workup and column chromatography. The use of anhydrous solvents prevents hydrolysis of the methyl ester group, as evidenced by the absence of free carboxylic acid peaks in IR spectra (no absorption at 1700–1720 cm⁻¹).
Thionyl Chloride-Driven Acylation of N-Phthaloylglycine Derivatives
Acyl Chloride Formation
A high-yielding route involves converting N-phthaloylglycine (C₁₀H₇NO₄) to its corresponding acyl chloride using thionyl chloride (SOCl₂). The reaction, conducted under reflux (70°C) for 4 hours, achieves near-quantitative conversion (98.1%) due to SOCl₂’s dual role as a solvent and dehydrating agent. The mechanism proceeds via nucleophilic attack of chloride on the protonated carbonyl oxygen, followed by elimination of HCl and SO₂.
Esterification and Workup
Subsequent esterification with methyl glycinate in dichloromethane (DCM) yields the title compound. Critical steps include:
-
Molar Ratio : 1:1.2 (acyl chloride to methyl glycinate)
-
Base : Triethylamine (TEA) to scavenge HCl
-
Purification : Recrystallization from ethanol–water (3:1)
¹H NMR analysis confirms successful coupling, with characteristic singlet peaks at δ 3.69 ppm (COOCH₃) and δ 4.18 ppm (CH₂CONH).
Zinc-Assisted Condensation Reactions
One-Pot Synthesis Approach
A modified protocol from N-phthaloylglycine methyl ester synthesis involves zinc dust in tetrahydrofuran (THF). The reaction combines phthalic anhydride, glycine methyl ester, and acetic anhydride in a 1:1:1.5 ratio. Zinc catalyzes the formation of the isoindole ring via a [4+2] cycloaddition intermediate, as inferred from mass spectral data (m/z 276.24 [M+H]⁺).
Yield and Purity Considerations
This method affords a moderate yield (58–64%) but excels in scalability. Purity assessments via HPLC (C18 column, acetonitrile–water gradient) show ≥95% purity, with retention times consistent across batches (tᵣ = 6.2 ± 0.3 min).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| HMFTA-Mediated Coupling | 67 | 8 | 89 |
| Thionyl Chloride Acylation | 98.1 | 4 | 95 |
| Zinc-Assisted Condensation | 64 | 6 | 93 |
The thionyl chloride route outperforms others in yield and speed but requires stringent moisture control. Conversely, the HMFTA method offers operational simplicity at the cost of lower efficiency.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Optimization Strategies and Challenges
Chemical Reactions Analysis
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate exhibits promising biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells through mechanisms involving the modulation of specific enzymes or cellular receptors .
Anticancer Activity
A study investigated the anticancer properties of similar compounds derived from isoindole structures. The results demonstrated that derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest a potential application of this compound in cancer therapeutics .
Antimicrobial Studies
In another study focusing on antimicrobial activity, compounds related to this compound were tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the compound's potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Hydroxyisoindole | Contains an isoindole structure | Known for its neuroprotective effects |
| Isoindolinone | Similar dioxo structure | Exhibits diverse biological activities |
| 2-Acetylisoindole | Acetylated derivative of isoindole | Potential applications in drug design |
This compound stands out due to its specific acetylamino group that may enhance its biological activity compared to these related compounds.
Mechanism of Action
The mechanism of action of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Phthalimide derivatives often differ in substituents attached to the isoindole core. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Functional Groups : The target compound’s methyl ester and acetamide groups contrast with analogs featuring nitrate esters (C1–C6), free carboxylic acids (CAS 3916-40-3), or heterocycles (e.g., thiazole in CAS 301226-79-9) .
- Solubility and Bioavailability : The methyl ester in the target compound likely enhances lipophilicity compared to the sodium salt or free acid forms .
Table 2: Genotoxicity and Mutagenicity Data
Key Findings :
- Nitrate-containing analogs (C1–C6) exhibit lower genotoxicity than HU, attributed to controlled nitric oxide release .
- Mutagenicity in analogs correlates with substituent position: meta-aromatic substitution reduces mutagenic potency compared to para .
Biological Activity
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate, also known by its CAS number 5033-17-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₃H₁₂N₂O₅. Its structure features a dioxo isoindole moiety, which is known to contribute to various biological activities. The presence of acetyl and amino functional groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Compounds derived from isoindole structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that similar isoindole derivatives possess significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Kinase Inhibition : The compound may act as a kinase inhibitor. Kinases are crucial in signaling pathways related to cell growth and division. Research has demonstrated that certain isoindole derivatives can inhibit specific kinases involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, promoting programmed cell death in malignant cells .
- Targeting Kinases : By inhibiting specific kinases, the compound can disrupt signaling pathways that are often dysregulated in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on the effects of isoindole derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition at low concentrations .
- Kinase Activity : In a series of experiments focused on kinase inhibition, this compound demonstrated potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor), suggesting its potential application in targeted cancer therapies .
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate?
Answer:
A common method involves coupling reactions using activated esters or acyl chlorides. For example, the phthalimide moiety (1,3-dioxo-isoindole) can be synthesized via cyclization of precursors like phthalic anhydride derivatives. The acetamide linker is typically introduced via nucleophilic substitution or amidation. A validated protocol includes refluxing intermediates (e.g., phthalimide-acetyl chloride) with methyl aminoacetate in anhydrous solvents like dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress is monitored by TLC or HPLC .
Key Steps:
- Cyclization: React phthalic anhydride derivatives with hydroxylamine to form the isoindole ring.
- Amidation: Use coupling agents (e.g., DCC, EDC) to link the acetyl group to the aminoacetate ester.
- Purification: Employ recrystallization (DMF/acetic acid) or flash chromatography for high-purity yields .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the ester (δ ~3.7 ppm for methyl ester), phthalimide carbonyls (δ ~168–170 ppm), and acetamide NH (δ ~8–10 ppm).
- IR Spectroscopy: Peaks at ~1700–1750 cm (ester/phthalimide C=O) and ~3300 cm (N-H stretch).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC: Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can statistical experimental design optimize reaction conditions for this compound?
Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield.
- Example: A Central Composite Design (CCD) for amidation reactions can identify optimal EDC/HOBt ratios and pH conditions. Use software like Minitab or JMP for analysis .
Case Study: A 2 factorial design reduced synthesis steps from 15 to 8 trials, achieving 85% yield under optimized conditions (50°C, DMF, 0.1 eq. DMAP) .
Advanced: How can computational chemistry predict reaction pathways for this compound?
Answer:
- Quantum Mechanics (QM): Use Gaussian or ORCA to calculate transition states and activation energies for key steps (e.g., cyclization or amidation).
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
- Example: Density Functional Theory (DFT) at the B3LYP/6-31G* level validated the phthalimide ring’s stability under acidic conditions .
Application: ICReDD’s reaction path search methods identified a low-energy pathway for isoindole formation, reducing side-product generation .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Answer:
- Hypothesis Testing: Compare observed peaks to predicted impurities (e.g., unreacted acetyl chloride or hydrolyzed ester).
- LC-MS/MS: Identify by-products via fragmentation patterns.
- 2D NMR (COSY, HSQC): Assign ambiguous signals to confirm structural integrity.
- Case Study: A contaminant peak at δ 2.1 ppm in H NMR was traced to residual acetic acid from recrystallization, confirmed by spiking experiments .
Basic: What are the primary research applications of this compound?
Answer:
- Organic Synthesis: Building block for peptidomimetics or PROTACs due to its phthalimide and ester groups.
- Medicinal Chemistry: Probe for targeting protein-protein interactions (e.g., cereblon in immunomodulatory drugs).
- Material Science: Precursor for polymers with photoactive properties .
Advanced: How to evaluate this compound’s biological activity (e.g., enzyme inhibition)?
Answer:
- In Vitro Assays:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays.
- Anticancer Activity: MTT assays on cell lines (e.g., HeLa, MCF-7).
- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., NF-κB).
- Validation: Compare IC values to reference inhibitors (e.g., thalidomide derivatives for cereblon) .
Advanced: What safety protocols are critical during synthesis?
Answer:
- Hazard Assessment: Review SDS for phthalimide precursors (e.g., irritant potential; use fume hoods).
- Waste Management: Neutralize acyl chlorides with ice-cold sodium bicarbonate before disposal.
- Emergency Procedures: For skin contact, rinse with water for 15 minutes and consult a physician .
Advanced: How to design a scalable synthesis process for this compound?
Answer:
- Continuous Flow Chemistry: Reduces reaction time and improves reproducibility (e.g., microreactors for amidation).
- Quality-by-Design (QbD): Define Critical Quality Attributes (CQAs) like purity and particle size.
- PAT Tools: Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: What strategies mitigate hydrolysis of the methyl ester during storage?
Answer:
- Lyophilization: Store as a lyophilized powder under argon.
- Stabilizers: Add 1% w/v trehalose to aqueous formulations.
- Accelerated Stability Testing: Use Arrhenius modeling (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
